2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Structural Classification and IUPAC Nomenclature
The compound belongs to the 1,2,4-triazole family, a class of nitrogen-rich heterocycles characterized by a five-membered ring containing three nitrogen atoms. Its IUPAC name, this compound, systematically describes its molecular architecture:
- Core structure : A 4H-1,2,4-triazol-3-yl ring system substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a benzyl moiety.
- Sulfanyl bridge : A thioether (-S-) linkage connecting the triazole core to an acetamide group.
- Acetamide substituent : An N-(3-methoxyphenyl) group, where the methoxy (-OCH~3~) is para to the amide bond.
This structural complexity arises from the strategic fusion of three pharmacologically relevant units:
Historical Context in Heterocyclic Chemistry Research
The development of this compound reflects three key phases in heterocyclic chemistry:
- Triazole synthesis advancements : Early work on 1,2,4-triazoles (1950s–1970s) focused on Huisgen cycloadditions and hydrazine-based cyclization, enabling access to diverse substitution patterns. The compound’s triazole core derives from these foundational methods.
- Pyrrole functionalization : Parallel developments in Friedel-Crafts alkylation and Paal-Knorr synthesis (1980s–2000s) allowed precise installation of pyrrole groups on heterocyclic scaffolds. The 1H-pyrrol-1-yl substituent exemplifies this capability.
- Hybridization trends : Post-2010 research emphasized combining triazoles with other heterocycles to create multi-target agents. This compound’s triazole-pyrrole-thioacetamide architecture represents this modern paradigm.
Notable milestones include:
Pharmacophoric Significance of Triazole-Pyrrole Hybrid Systems
The compound integrates two key pharmacophores with complementary biological activities:
Triazole component :
- Forms hydrogen bonds via N2 and N4 atoms, mimicking peptide bonds.
- Enhances metabolic stability compared to imidazole analogs.
- Demonstrated antimicrobial and anticancer activity in structural analogs.
Pyrrole component :
- Engages in π-π stacking with aromatic amino acid residues.
- Modulates electron distribution across the hybrid system.
- Imparts selectivity for heme-containing enzymes in preliminary studies.
Synergistic effects emerge from their conjugation:
- Spatial arrangement : The planar triazole and pyrrole rings create an extended aromatic surface for target binding.
- Electronic modulation : Pyrrole’s electron-rich nature activates the triazole’s N-H for hydrogen bonding.
- Solubility balance : Hydrophobic benzyl and methoxyphenyl groups offset the polar triazole-pyrrole system.
Recent molecular docking simulations of analogous structures suggest affinity for:
Properties
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-29-19-11-7-10-18(15-19)23-21(28)16-30-22-25-24-20(14-17-8-3-2-4-9-17)27(22)26-12-5-6-13-26/h2-13,15H,14,16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQCPKKRKFQTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrrole ring, a triazole ring, and a sulfanyl group. This compound is part of a broader category of triazole derivatives known for their diverse biological activities.
Chemical Structure and Properties
The molecular formula for this compound is C21H20N5OS, with a molecular weight of approximately 423.9 g/mol. Its structure includes significant steric hindrance due to bulky substituents, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N5OS |
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | QEFVLCFFFDZTIW-UHFFFAOYSA-N |
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that the compound may inhibit specific enzymes involved in bacterial cell division. This inhibition could lead to antimicrobial effects against various bacterial strains.
2. Antitumor Activity
Triazole derivatives have been associated with antitumor properties. The unique structural features of this compound suggest potential interactions with cancer-related biological targets, potentially leading to cytotoxic effects on tumor cells.
3. Anticonvulsant Properties
Certain derivatives of triazoles have shown promise in treating epilepsy and other neurological disorders. The compound's ability to modulate neurotransmitter levels may contribute to its anticonvulsant effects.
The mechanism of action for this compound likely involves its interaction with biological targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic outcomes such as antimicrobial or antitumor effects.
Case Studies and Research Findings
Several studies have explored the biological activity of similar triazole compounds:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives, revealing that compounds with similar structural motifs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Study 2: Antitumor Potential
Research on triazole-based compounds demonstrated their ability to inhibit tumor cell proliferation in vitro. The presence of specific functional groups was correlated with enhanced cytotoxicity against cancer cell lines.
Study 3: Neuropharmacological Effects
Investigations into the neuropharmacological properties of triazole derivatives indicated potential benefits in modulating GABAergic transmission, which could be relevant for developing new anticonvulsant medications.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
- Substituent Effects: Position 4: Pyrrole (target compound) vs. Position 5: Benzyl (target) vs. pyridinyl (VUAA1, 6c) modifies hydrophobicity and π-π stacking capacity. Acetamide Group: The 3-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with the 4-ethylphenyl in VUAA1 .
Synthesis :
Structural Validation and Computational Tools
The target compound’s crystallographic data (if available) would likely be refined using SHELXL and visualized via ORTEP-3 . Comparative molecular docking studies with VUAA1 (PDB: 3RZX) could predict its binding mode to ion channels .
Q & A
Q. What synthetic routes are established for this compound, and how can purity be optimized?
A universal synthesis method involves reacting substituted 1,2,4-triazole precursors with chloroacetyl chloride derivatives in dioxane under controlled temperatures. For purity optimization, recrystallization from ethanol-DMF mixtures and rigorous washing with water are recommended. Characterization via ¹H NMR, IR, and LC-MS ensures structural fidelity .
Q. Which spectroscopic techniques are critical for confirming its structure?
Key techniques include:
Q. How can preliminary biological activity be assessed computationally?
Use the PASS program to predict bioactivity profiles (e.g., enzyme inhibition, receptor binding) and perform molecular docking with target proteins (e.g., kinases, GPCRs). Docking parameters should include flexible ligand binding and solvation models to improve accuracy .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data between computational predictions and experimental assays?
- Multi-scale validation : Cross-check docking results with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements).
- Solvent effects : Adjust docking parameters to account for solvent interactions (e.g., implicit vs. explicit water models).
- Conformational sampling : Use molecular dynamics (MD) simulations to explore ligand-receptor flexibility .
Q. What experimental design strategies minimize trial-and-error in reaction optimization?
Apply statistical design of experiments (DoE) to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example:
- Factorial designs : Identify interactions between parameters (e.g., temperature × solvent polarity).
- Response surface methodology : Optimize reaction yield and selectivity .
Q. How to design derivatives with enhanced bioactivity while maintaining structural novelty?
- Scaffold hopping : Replace the benzyl group with bioisosteres (e.g., pyridinyl, thiophenyl) while retaining the triazole core.
- Fragment-based design : Use X-ray crystallography (if available) to identify critical binding motifs. For instance, modifying the 3-methoxyphenyl group to a halogenated aryl moiety may improve target affinity .
Q. What computational methods predict reaction pathways for novel derivatives?
Combine quantum chemical calculations (e.g., DFT for transition state analysis) with reaction path search algorithms (e.g., GRRM). Validate with kinetic studies (e.g., Eyring plots) to confirm theoretical barriers .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
- Multi-technique cross-validation : Overlay ¹H NMR with NOESY to confirm spatial proximity of substituents.
- X-ray crystallography : Resolve ambiguous proton assignments (e.g., tautomerism in triazole rings) .
Methodological Recommendations
- Synthetic Challenges : For sulfur-containing intermediates (e.g., sulfanyl groups), use inert atmospheres (N₂/Ar) to prevent oxidation .
- Data Reproducibility : Document solvent purity (e.g., anhydrous dioxane) and reaction times rigorously to ensure consistency .
- Advanced Modeling : Leverage hybrid QM/MM approaches to simulate ligand-receptor interactions at reduced computational cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
